![molecular formula C7H7NO2 B1454958 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 1227575-72-5](/img/structure/B1454958.png)
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Overview
Description
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a yellowish-orange solid with a floral-like odor . It is commonly used in the synthesis of pharmaceuticals and agrochemicals . This compound is known for its potential application in the field of medicinal chemistry, specifically in the development of anti-cancer and anti-inflammatory drugs .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline . This reaction affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is C7H7NO2 . The exact mass is 137.04800 .Chemical Reactions Analysis
The compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Physical And Chemical Properties Analysis
The compound is a yellowish-orange solid . The molecular weight is 137.13600 . The LogP value, which indicates its solubility in water and oil, is 0.90810 .Scientific Research Applications
Pharmaceutical Synthesis
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is commonly used in the synthesis of pharmaceuticals . It is known for its potential application in the field of medicinal chemistry .
Agrochemical Synthesis
This compound is also used in the synthesis of agrochemicals . Its unique chemical structure makes it a valuable component in the development of new agrochemical products .
Anti-Cancer Drug Development
The compound has shown potential in the development of anti-cancer drugs . Its unique properties could be harnessed to create new treatments for various types of cancer .
Anti-Inflammatory Drug Development
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is also being studied for its potential use in the development of anti-inflammatory drugs . This could lead to new treatments for conditions such as arthritis and other inflammatory diseases .
Complexating Agent
2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a derivative of the compound, is of interest as a complexating agent . This means it can form a complex with other molecules, which can be useful in various chemical reactions .
Drug Precursors
The compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors . These precursors can then be used to synthesize a variety of different drugs .
Ligand Development
The compound’s derivatives are also perspective ligands . Ligands are ions or molecules that bind to a central atom to form a coordination complex .
Research in Medicinal Chemistry
Overall, 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry . Its unique properties and potential applications make it a valuable subject of study for researchers in this field .
Mechanism of Action
While the specific mechanism of action for 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not mentioned in the search results, it is known that such derivatives can act as prion disease therapeutics, adenosine A2B receptor agonists, and antibacterial agents . They can also be used to treat and prevent cardiac diseases, hepatitis B virus, and even age-related diseases such as sarcopenia .
properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWYFXUXPLICMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743822 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
CAS RN |
1227575-72-5 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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